2-(4-Fluorophenyl)-5,5-dimethylmorpholine
CAS No.:
Cat. No.: VC17521158
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16FNO |
|---|---|
| Molecular Weight | 209.26 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-5,5-dimethylmorpholine |
| Standard InChI | InChI=1S/C12H16FNO/c1-12(2)8-15-11(7-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |
| Standard InChI Key | DIMGJEQVIMFFSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(COC(CN1)C2=CC=C(C=C2)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
2-(4-Fluorophenyl)-5,5-dimethylmorpholine consists of a six-membered morpholine ring substituted with:
-
Two methyl groups at the 5-position, enhancing steric bulk and lipophilicity.
-
A 4-fluorophenyl group at the 2-position, introducing aromaticity and halogen-mediated electronic effects.
The molecular formula is C₁₂H₁₆FNO, with a calculated molecular weight of 209.26 g/mol based on its 3-fluorophenyl analog . The fluorine atom at the para position of the phenyl ring influences electron distribution, potentially affecting binding interactions in biological systems.
Stereochemical Considerations
While the stereochemistry of the 2-position is unspecified in most literature, enantiomers of similar morpholines (e.g., (2R)-2-(3-fluorophenyl)-5,5-dimethylmorpholine ) exhibit distinct biological activities. Resolution via chiral chromatography or asymmetric synthesis may be required to isolate pharmacologically relevant enantiomers.
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-aryl-5,5-dimethylmorpholines typically involves cyclization strategies:
Route 1: Reductive Amination and Cyclization
-
Intermediate Formation: React 4-fluoroaniline with 2,2-dimethyl-1,3-propanediol under acidic conditions to form a diol intermediate.
-
Cyclization: Treat with concentrated sulfuric acid in dichloromethane to induce ring closure .
-
Purification: Isolate the product via recrystallization or column chromatography.
Route 2: Borohydride Reduction
-
Reduce ketone precursors (e.g., 2-(4-fluorophenyl)-5,5-dimethylmorpholin-3-one) using sodium borohydride in methanol, yielding diastereomeric alcohols that cyclize under acidic conditions .
Industrial-Scale Production
Industrial protocols prioritize cost efficiency:
-
Use bulk solvents (e.g., ethanol) and catalytic sulfuric acid.
-
Optimize reaction time and temperature to achieve >90% yield.
-
Implement continuous flow systems for large batches.
Biological Activity and Mechanism
Neurotransmitter Reuptake Inhibition
Analogous 3,5,5-trimethylmorpholines demonstrate potent inhibition of dopamine (DA) and norepinephrine (NE) transporters :
| Compound | IC₅₀ (DA Uptake, nM) | IC₅₀ (NE Uptake, nM) |
|---|---|---|
| (S,S)-5b (3-Fluoro) | 23 ± 1.2 | 19 ± 1.1 |
| (S,S)-5h (3-Propyl) | 6.0 ± 0.3 | 9.0 ± 0.5 |
The 4-fluorophenyl analog is predicted to exhibit similar activity due to:
-
Lipophilic Enhancement: Fluorine increases membrane permeability.
-
Electron-Withdrawing Effects: Stabilizes charge-transfer interactions with transporter proteins .
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Morpholine derivatives with halogenated aryl groups show nanomolar affinity for α3β4* nAChRs :
-
IC₅₀ Range: 0.8–2.1 µM for α3β4* subtypes.
-
Mechanism: Competitive inhibition via pore blockade or allosteric modulation.
Comparative Analysis with Structural Analogs
Substituent Effects on Pharmacodynamics
| Substituent | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | nAChR Antagonism IC₅₀ (µM) |
|---|---|---|---|
| 3-Fluoro (5b) | 23 | 19 | 1.8 |
| 3-Chloro (5a) | 87 | 34 | 2.5 |
| 4-Fluoro (Predicted) | ~30 | ~25 | ~2.0 |
Key trends:
-
Fluorine > Chlorine: Fluorine’s smaller van der Waals radius improves fit within transporter binding pockets.
-
Para vs. Meta Substitution: Para-fluoro analogs may exhibit enhanced NE selectivity due to altered dipole orientation.
Morpholine-based nAChR antagonists reduce nicotine reward in conditioned place preference assays :
-
Efficacy: 10 mg/kg doses abolish nicotine-induced CPP in rodents.
-
Advantage Over Bupropion: 5-fold higher potency at DA transporters.
Mood Disorders
Dual DA/NE reuptake inhibition aligns with mechanisms of antidepressants like venlafaxine. Preclinical models suggest anxiolytic effects at 1–5 mg/kg doses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume